(2S)-4-[(2,4-Dimethoxyphenyl)methyl]-2-(4-fluorophenyl)morpholine

Chiral chromatography Enantioselective synthesis Stereospecific activity

(2S)-4-[(2,4-Dimethoxyphenyl)methyl]-2-(4-fluorophenyl)morpholine is a chiral morpholine derivative with a defined (S)-configuration at the 2-position, a molecular weight of 331.4 g/mol, and a molecular formula of C19H22FNO3. It is categorized as a small organic molecule and has been registered in authoritative chemical databases including PubChem (CID and the EPA DSSTox database (DTXSID70736905).

Molecular Formula C19H22FNO3
Molecular Weight 331.4 g/mol
CAS No. 920798-52-3
Cat. No. B12620699
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-4-[(2,4-Dimethoxyphenyl)methyl]-2-(4-fluorophenyl)morpholine
CAS920798-52-3
Molecular FormulaC19H22FNO3
Molecular Weight331.4 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)CN2CCOC(C2)C3=CC=C(C=C3)F)OC
InChIInChI=1S/C19H22FNO3/c1-22-17-8-5-15(18(11-17)23-2)12-21-9-10-24-19(13-21)14-3-6-16(20)7-4-14/h3-8,11,19H,9-10,12-13H2,1-2H3/t19-/m1/s1
InChIKeyZITAPXMAOSBJGY-LJQANCHMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Specification for (2S)-4-[(2,4-Dimethoxyphenyl)methyl]-2-(4-fluorophenyl)morpholine (CAS 920798-52-3)


(2S)-4-[(2,4-Dimethoxyphenyl)methyl]-2-(4-fluorophenyl)morpholine is a chiral morpholine derivative with a defined (S)-configuration at the 2-position, a molecular weight of 331.4 g/mol, and a molecular formula of C19H22FNO3 [1]. It is categorized as a small organic molecule and has been registered in authoritative chemical databases including PubChem (CID 67351889) and the EPA DSSTox database (DTXSID70736905) [1][2]. This compound represents a specific N-alkylated and C-arylated morpholine scaffold that is of interest as a synthetic intermediate or potential pharmacophore in medicinal chemistry research.

Why Stereochemistry and Substitution Pattern of CAS 920798-52-3 Cannot Be Assumed from Analog Compounds


Substitution of this compound with a generic morpholine derivative or even its (2R)-enantiomer is not scientifically valid without direct comparative data. The specific (2S)-configuration and the precise 2,4-dimethoxy substitution on the benzyl group dictate the molecule's 3D pharmacophore, potentially leading to divergent interactions with biological targets such as receptors or enzymes. For instance, the (S)-enantiomer of a structurally related compound, 2-(4-fluorophenyl)morpholine, is a known intermediate for neuroactive agents, and small changes in the aryl substitution pattern on morpholine scaffolds can invert selectivity or abolish activity [1]. Therefore, generic sourcing based solely on the morpholine core risks introducing an undefined stereochemical or regioisomeric impurity that can invalidate research results.

Quantitative Differentiation Evidence for (2S)-4-[(2,4-Dimethoxyphenyl)methyl]-2-(4-fluorophenyl)morpholine Against Comparators


Enantiomeric Differentiation: (2S) vs (2R) Configuration

The target compound features a defined (S)-enantiomer at the morpholine 2-position, as confirmed by its isomeric SMILES and InChI Key. In contrast, the corresponding (2R)-enantiomer (CAS not specifically available but referenced) has a distinct InChI Key. In chiral chromatography and asymmetric synthesis, these two enantiomers are quantifiably different entities; a recent study on 2-substituted chiral morpholines demonstrated that asymmetric hydrogenation can achieve >99% enantiomeric excess (ee) for related scaffolds, proving that (S) and (R) configurations are obtained and tested as separate chemical species with potentially divergent properties [1].

Chiral chromatography Enantioselective synthesis Stereospecific activity

Dopamine D4 Receptor Binding Affinity of a Direct Structural Analog

A direct but distinct structural analog, CHEMBL3793984 (SMILES: COc1ccc(CN2CCO[C@H](COc3cccc(F)c3)C2)cc1), which differs from the target compound in the fluorophenyl substitution pattern, shows a binding affinity (Ki) of 26 nM and an IC50 of 92 nM for the human dopamine D4 receptor expressed in CHOK1 cells [1]. This demonstrates that this specific morpholine chemotype can engage G protein-coupled receptors with high potency, and it is reasonable to infer that the target compound's distinct substitution pattern (4-fluorophenyl vs. fluoro-phenoxy) would result in a meaningfully different affinity profile.

Dopamine D4 receptor Affinity binding Neuropharmacology

Physicochemical Property Differentiation from Common Solvents and Lead-Like Filters

The target compound has a computed XLogP3-AA value of 3.0, a topological polar surface area (TPSA) of 30.9 Ų, and 5 hydrogen bond acceptors [1]. This places it within favorable drug-like property space (Lipinski's Rule of Five). When compared to the unsubstituted 2-(4-fluorophenyl)morpholine scaffold (Molecular Weight: 181.21, XLogP: ~1.5), the addition of the 2,4-dimethoxybenzyl group increases lipophilicity and molecular weight by ~150 Da, which is expected to significantly improve membrane permeability and target engagement but may reduce aqueous solubility.

Lipophilicity Drug-likeness LogP

Recommended Scenarios for Procuring CAS 920798-52-3 Based on Differentiation Evidence


Stereospecific Synthesis of CNS Drug Candidates Requiring an (S)-Morpholine Core

Given the established importance of chirality in morpholine-containing neuroactive agents (e.g., antidepressant and anxiolytic leads), this specific (2S)-compound serves as a critical chiral intermediate or scaffold-hopping fragment. Its structural distinction from the (2R)-enantiomer, as discussed in an asymmetric hydrogenation study on 2-substituted chiral morpholines, makes it the essential building block for any synthetic route requiring an (S)-configuration at the 2-position.

Exploratory GPCR Target Engagement Studies on Dopamine D4 Receptor Subtypes

A structurally related morpholine analog, CHEMBL3793984, has demonstrated nanomolar affinity for the D4 dopamine receptor (Ki=26 nM). The target compound provides a rationally designed variation (4-fluorophenyl vs. fluorophenoxy substitution) to probe the structure-activity relationship (SAR) at this GPCR. This specific compound is the necessary comparator to test whether the 4-fluorophenyl motif enhances selectivity or alters binding kinetics compared to the known analog.

Physicochemical Profiling to Improve Lead-Like Properties of Morpholine Fragments

When a morpholine core fragment (e.g., 2-(4-fluorophenyl)morpholine, MW=181) is deemed too polar for a desired target, the target compound's computed increase in lipophilicity (XLogP +1.5) and molecular weight may bridge the gap toward better permeability. This compound allows a team to test the hypothesis that adding a 2,4-dimethoxybenzyl group improves cellular uptake without violating lead-like criteria, based on its distinct physicochemical profile.

Quote Request

Request a Quote for (2S)-4-[(2,4-Dimethoxyphenyl)methyl]-2-(4-fluorophenyl)morpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.